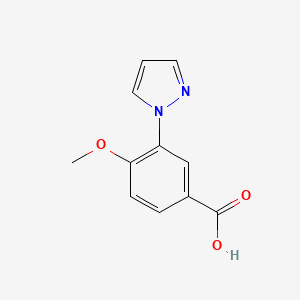

4-methoxy-3-(1H-pyrazol-1-yl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-methoxy-3-(1H-pyrazol-1-yl)benzoic acid” is a chemical compound with the molecular formula C13H14N2O3 and a molecular weight of 246.26 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringCOc1ccc(cc1Cn2cc(C)cn2)C(O)=O . This indicates the presence of a methoxy group (OCH3), a pyrazolyl group (C3N2H3), and a carboxylic acid group (COOH) in the molecule. Physical and Chemical Properties Analysis

“this compound” is a solid substance . Its molecular formula is C13H14N2O3, and it has a molecular weight of 246.26 . The compound’s SMILES string isCOc1ccc(cc1Cn2cc(C)cn2)C(O)=O .

Scientific Research Applications

Synthesis and Characterization

A study by Agekyan and Mkryan (2015) delves into the synthesis of p-aminobenzoic acid diamides based on 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid and related compounds, showcasing the utility of 4-methoxy-3-(1H-pyrazol-1-yl)benzoic acid in synthesizing complex organic molecules. The reaction pathways explored provide insights into the versatility of this compound in organic synthesis, indicating its potential for producing a wide range of chemical entities for further application in pharmaceuticals and materials science (Agekyan & Mkryan, 2015).

Nonlinear Optical Properties

Tamer et al. (2015) investigated the nonlinear optical properties of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, a derivative of this compound. The study provides a comprehensive analysis of the compound's structural and spectroscopic evaluations, highlighting its potential in the development of materials with nonlinear optical applications. The findings suggest that derivatives of this compound could be valuable in creating advanced materials for optical technologies (Tamer et al., 2015).

Antimicrobial and Antioxidant Activities

Research by Rangaswamy et al. (2017) on functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds, derived from this compound, explores their antimicrobial and antioxidant properties. This study signifies the potential of such compounds in pharmacological applications, particularly in developing new antimicrobial and antioxidant agents. The synthesized compounds exhibited varying degrees of biological activity, underscoring the importance of structural modification in enhancing therapeutic efficacy (Rangaswamy et al., 2017).

Corrosion Inhibition

Okey et al. (2020) investigated the corrosion inhibition properties of some amino benzoic acid and 4-aminoantipyrine derived Schiff bases, demonstrating the application of this compound derivatives in protecting metals from corrosion. This research is particularly relevant in industrial applications where corrosion resistance is crucial, suggesting that derivatives of this compound can provide effective solutions for extending the lifespan of metal components and structures (Okey et al., 2020).

Mechanism of Action

Target of Action

The primary targets of 4-methoxy-3-(1H-pyrazol-1-yl)benzoic acid are pathogenic bacteria such as staphylococci and enterococci . These bacteria are responsible for a variety of infections in humans. The compound has shown to be effective at inhibiting and eradicating biofilms of Staphylococcus aureus and Enterococcus faecalis .

Mode of Action

The compound interacts with its bacterial targets by permeabilizing their cell membranes . This disrupts the normal functioning of the bacteria, leading to their death . The compound’s mode of action is bactericidal, meaning it kills bacteria rather than merely inhibiting their growth .

Biochemical Pathways

The disruption of the bacterial cell membrane suggests that the compound interferes with essential processes such as nutrient uptake, waste excretion, and maintenance of internal ph and ion concentrations .

Pharmacokinetics

The compound’s solubility and stability suggest that it may have good bioavailability .

Result of Action

The result of the compound’s action is the death of pathogenic bacteria, leading to the resolution of bacterial infections . In addition, the compound’s ability to eradicate bacterial biofilms may prevent the recurrence of infections .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances in the environment could potentially interfere with the compound’s action . .

Properties

IUPAC Name |

4-methoxy-3-pyrazol-1-ylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-16-10-4-3-8(11(14)15)7-9(10)13-6-2-5-12-13/h2-7H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXYGQJONEIPUJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)N2C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-2-[(2-hydroxyphenyl)methylidene]-2H,3H,5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-one](/img/structure/B2919788.png)

![3-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2919790.png)

![5-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2919794.png)

![4-ethyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2919795.png)

![methyl (2S)-2-[[2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoate](/img/structure/B2919802.png)